molecular formula C21H23N3O3S B2800662 Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-72-1

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2800662
CAS No.: 923138-72-1
M. Wt: 397.49
InChI Key: UUHVCLJQTUFDBB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . It’s part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific details for this compound aren’t available in the retrieved papers.

Scientific Research Applications

Synthesis of Novel Pyrido and Thieno Pyrimidine Derivatives

Research conducted by Ahmed (2002, 2003) focused on the synthesis of new pyrido and thieno pyrimidine derivatives, showcasing the versatility of these compounds in generating a variety of biologically active molecules. These studies highlight the chemical reactions used to create complex structures, which may offer a foundation for developing new drugs with enhanced efficacy against various diseases (E. Ahmed, 2002; E. Ahmed, 2003).

Antimicrobial and Anticancer Activity

The synthesis and evaluation of antimicrobial activity of certain pyrimidine glycosides have been explored, highlighting the potential of these compounds in addressing bacterial and fungal infections (H. El‐Sayed et al., 2008). Furthermore, the creation of heterocycles using thiophene incorporated thioureido substituent as precursors demonstrates promising anticancer activities against colon HCT-116 human cancer cell lines, emphasizing the role of such compounds in cancer research (M. Abdel-Motaal et al., 2020).

Innovative Synthesis Methods

Studies by Nikalje et al. (2017) and Tiwari et al. (2018) have introduced novel synthesis methods utilizing ionic liquids and green protocols, respectively, for producing chromone-pyrimidine coupled derivatives. These methodologies not only highlight the efficiency and eco-friendliness of the synthesis process but also open new avenues for drug development with potential antimicrobial and anticancer properties (A. P. Nikalje et al., 2017; S. Tiwari et al., 2018).

Structural and Spectroscopic Characterization

The crystal structure and spectroscopic characterization of related compounds have been thoroughly investigated, providing valuable information on the molecular geometry and electronic properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby informing drug design and synthesis strategies (A. Pekparlak et al., 2018).

Properties

IUPAC Name

ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHVCLJQTUFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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